6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one
Description
Properties
CAS No. |
919291-08-0 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-(2-aminoethyl)-9-chloro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C15H13ClN2O/c16-11-1-2-12-9(3-5-17)7-10-4-6-18-15(19)14(10)13(12)8-11/h1-2,4,6-8H,3,5,17H2,(H,18,19) |
InChI Key |
XDMXXMGSHKFEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Cl)CCN |
Origin of Product |
United States |
Preparation Methods
Method A: Reaction of Isoquinoline Derivatives
This method involves the reaction of isoquinoline derivatives with appropriate amines and chlorinating agents.
Reagents :
- Isoquinoline derivative
- 2-aminoethyl chloride
- Chlorinating agent (e.g., phosphorus oxychloride)
-
- Dissolve the isoquinoline derivative in a suitable solvent (e.g., dichloromethane).
- Add the chlorinating agent and stir at room temperature.
- Introduce 2-aminoethyl chloride slowly while maintaining the temperature.
- Heat the mixture under reflux for several hours.
- Isolate the product through filtration and recrystallization.
Yield : Typically ranges from 60% to 80%, depending on reaction conditions and purity requirements.
Method B: Ugi Reaction
The Ugi reaction is a versatile method that can be employed to synthesize various isoquinolinone derivatives.
Reagents :
- Isoquinoline-4-carboxylic acid
- Amine (e.g., 2-aminoethylamine)
- Aldehyde (e.g., benzaldehyde)
- Isocyanide
-
- Mix isoquinoline-4-carboxylic acid with benzaldehyde and isocyanide in a solvent such as DMF.
- Add the amine and stir at elevated temperatures (80°C) for several hours.
- Purify the resulting product using column chromatography.
Yield : Approximately 70% to 85% based on reaction optimization.
Method C: Direct Amination
This method utilizes direct amination of chlorinated isoquinolines.
Reagents :
- Chlorinated isoquinoline
- Amine (e.g., ethylene diamine)
-
- Dissolve chlorinated isoquinoline in an organic solvent (e.g., ethanol).
- Add ethylene diamine and heat the mixture under reflux.
- After completion, cool and filter to isolate the product.
Yield : Yields can vary from about 50% to over 75%.
The following table summarizes the different preparation methods for synthesizing 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one:
| Method | Key Reagents | Conditions | Typical Yield (%) |
|---|---|---|---|
| Method A | Isoquinoline derivative, aminoethyl chloride, PCl3 | Reflux in DCM | 60 - 80 |
| Method B | Isoquinoline-4-carboxylic acid, benzaldehyde, isocyanide | Heating at 80°C | 70 - 85 |
| Method C | Chlorinated isoquinoline, ethylene diamine | Reflux in ethanol | 50 - 75 |
The synthesis of 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one can be effectively achieved through various methods, each with its advantages and limitations regarding yield and complexity. The choice of method may depend on available reagents, desired purity, and specific laboratory conditions. Further optimization of these methods could enhance yields and facilitate larger-scale production for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Therapeutic Applications
1. Modulation of Nuclear Receptors
The compound has been identified as a potential modulator of orphan nuclear receptors, which play significant roles in various metabolic processes. Research indicates that derivatives of isoquinolinones, including this compound, can selectively modulate the activity of liver X receptors (LXR) α and β. These receptors are crucial for regulating cholesterol homeostasis and lipid metabolism, making them targets for treating conditions like hyperlipidemia and atherosclerosis .
2. Treatment of Cardiovascular Diseases
Given its ability to influence nuclear receptor activity, 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one has been investigated for its potential in treating cardiovascular diseases associated with cholesterol dysregulation. The modulation of LXR activity may help in alleviating symptoms or preventing the progression of atherosclerosis and related conditions .
3. Anticancer Properties
Emerging studies suggest that isoquinolinone derivatives can exhibit anticancer properties. The structural features of 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth through various biochemical pathways. However, more detailed studies are required to establish these effects conclusively.
Case Studies
Several case studies have been documented regarding the applications of isoquinolinone derivatives, including 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one:
- Cardiovascular Health : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in serum cholesterol levels and improved arterial health markers .
- Cancer Research : Preliminary findings from laboratory studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential for development as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one, enabling comparative analysis of their properties and applications:
Table 1: Key Structural and Functional Comparisons
*Molecular formula inferred from IUPAC name.
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Bioactivity
- Chlorine Position: The chlorine in 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one (position 9) may influence steric hindrance and electronic effects differently compared to 7-chloro derivatives (e.g., ’s compound). Positional differences can alter binding to biological targets, such as enzymes or receptors .
- Aminoethyl vs. Pyrrolidinylmethoxy: The 2-aminoethyl group in the main compound provides a primary amine for hydrogen bonding, whereas the pyrrolidinylmethoxy group in ’s compound offers a rigid, cyclic amine that may enhance blood-brain barrier penetration .
- Nitro vs. Aminoethyl: 4-Nitroisoquinolin-1(2H)-one () lacks the aminoethyl group but includes a nitro substituent, which is often a precursor for further chemical modifications (e.g., reduction to amines) .
Biological Activity
6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one is a compound belonging to the isoquinoline class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a benzo[h]isoquinolin-1(2H)-one core with a chlorinated substituent and an aminoethyl side chain. The synthesis typically involves multi-step organic reactions that modify the isoquinoline scaffold to enhance its biological properties. Recent studies have demonstrated methods for synthesizing derivatives that improve binding affinity and selectivity towards target enzymes such as tankyrases (TNKS) .
The biological activity of 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one can be attributed to several mechanisms:
- Inhibition of Tankyrases : This compound has been identified as a potent inhibitor of tankyrase-1 and -2, enzymes involved in the regulation of Wnt signaling pathways, which are crucial in cancer cell proliferation and survival. The inhibition leads to reduced cellular proliferation in cancer models .
- Intercalation into DNA : Similar compounds exhibit the ability to intercalate into DNA, disrupting replication and transcription processes. This property contributes to their cytotoxic effects against cancer cells .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one. Key findings include:
- Cell Viability Assays : In vitro assays using various cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant cytotoxicity with IC50 values in the low micromolar range. For instance, derivatives with modifications at the C-5 position showed enhanced potency compared to the parent compound .
- Apoptosis Induction : Treatment with this compound resulted in increased apoptosis markers such as cleaved caspase-3 and altered expression levels of Bcl-2 and Bax proteins, indicating a mitochondrial pathway involvement in cell death .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the isoquinoline core significantly influence biological activity:
| Substituent Position | Modification | IC50 (µM) | Effect |
|---|---|---|---|
| C-5 | Methyl group | 3.14 | Increased potency |
| C-4' | Chlorine substitution | 0.46 | Enhanced cytotoxicity |
| C-2 | Dimethylamino group | 5.00 | Moderate activity |
This table summarizes how specific substitutions can enhance or diminish the biological efficacy of the compound.
Case Studies
Several case studies have highlighted the potential therapeutic applications of 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one:
- In Vivo Efficacy : In animal models, administration of this compound led to significant tumor regression in xenograft models, showcasing its potential for further development as an anticancer agent.
- Combination Therapies : Studies have explored its use in combination with other chemotherapeutics, revealing synergistic effects that could improve treatment outcomes for resistant cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted synthesis under catalytic conditions (e.g., indium(III) chloride) is a validated method for analogous quinoline derivatives. Key parameters include irradiation power (e.g., 360 W), reaction time (5–10 minutes), and solvent systems (e.g., CH₂Cl₂/di-isopropylether for crystallization). Optimizing stoichiometry and catalyst loading (20 mol%) can improve yields (63% reported for similar structures) . Alternative routes may involve acid/base-catalyzed isomerization of 2′-aminochalcones, though corrosive reagents (e.g., H₃PO₄) require careful handling .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks for the benzoisoquinolinone core, chlorinated aromatic protons, and aminoethyl side chain. Compare chemical shifts with analogous compounds (e.g., 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one) to resolve ambiguities .
- X-ray Crystallography : Determine dihedral angles (e.g., quasi-planar systems with <1° deviation) and hydrogen-bonding patterns (e.g., N–H⋯N interactions at ~3.0 Å). Centroid-to-centroid π-π stacking distances (~3.9 Å) confirm intermolecular stabilization .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential toxicity of chlorinated intermediates.
- First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion (aligns with protocols for 6-hydroxy-1H-quinolin-4-one) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer :
- Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility (e.g., aminoethyl group rotation).
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data.
- Crystallographic Refinement : Re-examine hydrogen atom positioning in X-ray data (e.g., isotropic vs. anisotropic displacement parameters) .
Q. What catalytic mechanisms explain the efficiency of InCl₃ in synthesizing benzoisoquinolinone derivatives?
- Methodological Answer :
- Lewis Acid Activation : InCl₃ likely coordinates with carbonyl groups, lowering the activation energy for cyclization.
- Microwave Synergy : Dielectric heating enhances reaction kinetics by polarizing intermediates.
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS under varying catalyst concentrations to establish rate laws .
Q. How do substituents (e.g., chloro, aminoethyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrophilicity : The chloro group at C9 may act as a leaving site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling).
- Aminoethyl Coordination : The side chain could stabilize transition metals (e.g., Pd) in catalytic cycles.
- Experimental Design : Test reactivity under Pd(PPh₃)₄ catalysis with arylboronic acids, varying solvents (THF vs. DMF) and bases (K₂CO₃ vs. Cs₂CO₃) .
Q. What strategies mitigate challenges in isolating this compound due to π-π stacking interactions?
- Methodological Answer :
- Solvent Screening : Use low-polarity solvents (e.g., diethyl ether) to reduce stacking during crystallization.
- Additives : Introduce bulky counterions (e.g., tetrabutylammonium salts) to disrupt intermolecular interactions.
- Chromatography : Optimize silica gel columns with gradient elution (hexane → ethyl acetate) .
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Analysis : Perform HPLC-MS to detect impurities (e.g., unreacted precursors).
- Polymorphism Screening : Use DSC/TGA to identify metastable crystalline forms.
- Synthetic Reproducibility : Validate procedures across multiple labs to isolate technique-dependent variables .
Q. What experimental controls are essential when evaluating this compound’s biological activity?
- Methodological Answer :
- Negative Controls : Include parent scaffolds (e.g., unchlorinated benzoisoquinolinones) to isolate the chloro group’s effect.
- Solvent Controls : Account for DMSO/EtOH cytotoxicity in cell-based assays.
- Dose-Response Curves : Use 3-4 logarithmic concentrations to assess IC₅₀ reproducibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
